molecular formula C14H27N3O2 B2928090 Tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate CAS No. 1784620-11-6

Tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate

Cat. No.: B2928090
CAS No.: 1784620-11-6
M. Wt: 269.389
InChI Key: LXBSANNSCSHVDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(3-piperazin-1-ylcyclopentyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process by providing better control over reaction parameters such as temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include the corresponding amine and carbon dioxide when the carbamate group is hydrolyzed .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate involves the cleavage of the carbamate group under specific conditions, releasing the active amine. The molecular targets and pathways involved depend on the specific application of the compound. For example, in peptide synthesis, the carbamate group protects the amine from unwanted reactions until it is selectively removed .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2-piperazin-1-ylcyclopentyl)carbamate
  • Tert-butyl N-(4-piperazin-1-ylcyclopentyl)carbamate
  • Tert-butyl N-(3-piperazin-1-ylcyclohexyl)carbamate

Uniqueness

Tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate is unique due to its specific structure, which includes a piperazine ring and a cyclopentyl group. This structure provides distinct reactivity and stability compared to other carbamates, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

IUPAC Name

tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-11-4-5-12(10-11)17-8-6-15-7-9-17/h11-12,15H,4-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBSANNSCSHVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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